molecular formula C29H27N B14376598 Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- CAS No. 88065-01-4

Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-

Cat. No.: B14376598
CAS No.: 88065-01-4
M. Wt: 389.5 g/mol
InChI Key: FXWYWOOBRZTLHM-UHFFFAOYSA-N
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Description

Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzo[h]quinoline core substituted with a 2-(1,1-dimethylethyl) group and two phenyl groups at positions 4 and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[h]quinoline derivatives typically involves cycloisomerization reactions. For instance, the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . These reactions are performed under mild conditions and offer high yields.

Industrial Production Methods

Industrial production methods for benzo[h]quinoline derivatives often utilize green and sustainable chemistry approaches. These include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .

Scientific Research Applications

Benzo[h]quinoline derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[h]quinoline derivatives involves their interaction with various molecular targets and pathways. For example, these compounds can act as inhibitors of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

88065-01-4

Molecular Formula

C29H27N

Molecular Weight

389.5 g/mol

IUPAC Name

2-tert-butyl-4,9-diphenyl-5,6-dihydrobenzo[h]quinoline

InChI

InChI=1S/C29H27N/c1-29(2,3)27-19-25(21-12-8-5-9-13-21)24-17-16-22-14-15-23(18-26(22)28(24)30-27)20-10-6-4-7-11-20/h4-15,18-19H,16-17H2,1-3H3

InChI Key

FXWYWOOBRZTLHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC3=C2C=C(C=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5

Origin of Product

United States

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